molecular formula C9H10N6 B13854601 6'-Hydrazino-4-methyl-3,4'-bipyridazine

6'-Hydrazino-4-methyl-3,4'-bipyridazine

Cat. No.: B13854601
M. Wt: 202.22 g/mol
InChI Key: PLPMLRRDHBFZLG-UHFFFAOYSA-N
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Description

[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is a heterocyclic compound featuring two pyridazine rings and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine typically involves the reaction of 4-methylpyridazine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The pyridazine rings can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interfere with specific molecular pathways.

Industry

The compound is also explored for its industrial applications, such as in the development of new polymers and coatings. Its unique chemical properties make it suitable for use in advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]amine: Similar structure but with an amine group instead of hydrazine.

    [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]thiol: Contains a thiol group instead of hydrazine.

    [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]methane: Features a methane group in place of hydrazine.

Uniqueness

[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its analogs with different functional groups.

Properties

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C9H10N6/c1-6-2-3-11-15-9(6)7-4-8(13-10)14-12-5-7/h2-5H,10H2,1H3,(H,13,14)

InChI Key

PLPMLRRDHBFZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)C2=CC(=NN=C2)NN

Origin of Product

United States

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